[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
[5-(Methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields including pharmaceuticals, agrochemicals, and materials science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the methoxymethyl group through a substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives, although this is less common.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of more saturated triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase-II .
- Studied for its antimicrobial properties.
Medicine:
- Potential applications in drug development due to its ability to interact with biological targets.
- Explored for its role in cancer therapy and as an anti-inflammatory agent.
Industry:
- Utilized in the development of new materials, such as polymers and coatings.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate receptor function. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Another triazole derivative with potential bioactive properties.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : A structurally similar compound with a pyrazole ring instead of a triazole ring.
Uniqueness:
- The presence of the methoxymethyl group in [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine provides unique chemical properties, such as increased solubility and reactivity.
- The triazole ring offers a versatile scaffold for further functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[5-(methoxymethyl)-2H-triazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-10-3-5-4(2-6)7-9-8-5/h2-3,6H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGMUNCYZJEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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